N-(3-bromophenyl)acetamide CAS number and molecular weight
N-(3-bromophenyl)acetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-bromophenyl)acetamide, a halogenated aromatic amide, serves as a crucial intermediate in organic and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and spectral data for characterization. While direct biological applications of N-(3-bromophenyl)acetamide are not extensively documented in publicly available literature, this guide also explores the broader context of bromoacetanilide derivatives and their potential roles in drug discovery, offering insights for future research and development.
Core Compound Identification
This section details the fundamental identifiers for N-(3-bromophenyl)acetamide.
| Identifier | Value | Reference |
| CAS Number | 621-38-5 | [1][2] |
| Molecular Formula | C8H8BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1][3][4] |
| IUPAC Name | N-(3-bromophenyl)acetamide | [1] |
| Synonyms | 3'-Bromoacetanilide, m-Bromoacetanilide | [1][4] |
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-bromophenyl)acetamide is presented below, providing essential data for handling, storage, and experimental design.
| Property | Value | Reference |
| Melting Point | 87-89 °C | [3] |
| Boiling Point (Predicted) | 349.2 ± 25.0 °C | [3] |
| Density (Rough Estimate) | 1.5097 g/cm³ | [3] |
| pKa (Predicted) | 14.45 ± 0.70 | [3] |
| Appearance | White needle-like crystals | [3] |
| Solubility | Soluble in ethanol and ether; insoluble in water. | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis Protocols
N-(3-bromophenyl)acetamide is primarily used as an intermediate in organic and pharmaceutical synthesis.[3] Two common methods for its preparation are detailed below.
Method 1: Acetylation of m-Bromoaniline
This is a traditional and straightforward method for the synthesis of N-(3-bromophenyl)acetamide.
Reaction Scheme:
Figure 1: Acetylation of m-Bromoaniline.
Experimental Protocol:
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Combine m-bromoaniline and acetic acid.
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Slowly add acetic anhydride to the mixture.
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Reflux the reaction mixture for 30 minutes.
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After reflux, allow the mixture to stand for an additional 30 minutes.
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Pour the reaction mixture into five times its volume of ice water to precipitate the product.
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Filter the resulting crystals.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-bromophenyl)acetamide.[3]
Method 2: Beckmann Rearrangement of 3-Bromoacetophenone Oxime
This method provides an alternative route to N-(3-bromophenyl)acetamide.
Experimental Protocol:
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In a 50 mL reaction flask, dissolve 3-bromoacetophenone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile.
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In a separate vial, dissolve bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) in 1 mL of acetonitrile.
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Under stirring, add the bismuth trifluoromethanesulfonate solution to the reaction flask.
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Add an additional 2-3 mL of acetonitrile to the reaction mixture.
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Heat the mixture in an oil bath at 80 °C. The solution will turn into a slightly white suspension.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% dichloromethane (DCM) as the mobile phase. The reaction is typically complete in about 4 hours.
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Once the reaction is complete, remove the heat and evaporate the solvent using a rotary evaporator.
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To the residue, add water and DCM for extraction.
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Combine the organic phases and dry over anhydrous Na2SO4.
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Filter the solution and concentrate it.
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Purify the crude product by column chromatography using 100% DCM as the eluent.
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After solvent evaporation and drying, a yield of approximately 60% of N-(3-bromophenyl)acetamide can be expected, with a melting point of 86-88 °C.[3]
Spectral Data for Characterization
The following is a summary of available spectral data for N-(3-bromophenyl)acetamide, which is crucial for its identification and purity assessment.
| Spectrum Type | Key Peaks/Features | Reference |
| GC-MS | Top m/z peaks at 43, 171, and 173. | [1] |
| ¹H NMR | Data available in spectral databases. | [1] |
| ¹³C NMR | Data available in spectral databases. | [1] |
| IR | Data available in spectral databases. | [1] |
Biological Activity and Potential Applications in Drug Development
While there is a lack of specific studies on the biological activity of N-(3-bromophenyl)acetamide, the broader class of acetamide and bromophenol derivatives has shown significant potential in various therapeutic areas. These findings suggest possible avenues for future investigation of N-(3-bromophenyl)acetamide.
Context from Related Compounds
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Antioxidant and Anticancer Activities: Natural and synthetic bromophenol derivatives have been evaluated for their antioxidant and anticancer properties.[5]
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Enzyme Inhibition: Bromophenol derivatives have demonstrated potent inhibitory effects against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.[6][7]
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Antibacterial Activity: Some brominated phenols with lactamomethyl moieties have shown antibacterial activity.[8]
Future Research Directions
The established role of N-(3-bromophenyl)acetamide as a synthetic intermediate, combined with the diverse biological activities of related bromo- and acetamido- compounds, positions it as a valuable scaffold for the development of novel therapeutic agents. Future research could focus on synthesizing a library of derivatives from N-(3-bromophenyl)acetamide and screening them for various biological activities.
References
- 1. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
